molecular formula C19H16N6O3 B2761930 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899971-17-6

9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2761930
CAS No.: 899971-17-6
M. Wt: 376.376
InChI Key: BYTHGORCDMZQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a potent and selective inhibitor of mono-ADP-ribosyltransferase PARP7 (also known as TIPARP), an enzyme implicated in the regulation of cellular stress response and cancer progression. Research indicates that PARP7 acts as a negative regulator of the innate immune response and cellular replication; its inhibition by this compound can reverse the TBK1-mediated suppression of the cGAS/STING pathway, thereby restoring type I interferon signaling in cancer cells. This mechanism makes it a valuable chemical probe for investigating the tumor-intrinsic effects of PARP7 and its role in creating an immunosuppressive tumor microenvironment. Consequently, this inhibitor is a critical tool for preclinical studies focused on targeted oncology, particularly in exploring novel therapeutic strategies that combine PARP7 inhibition with immune checkpoint blockade or other immunomodulatory agents to enhance anti-tumor immunity. Its high selectivity profile minimizes off-target effects against other PARP family members, ensuring the clarity of experimental data in mechanistic studies of PARP7 biology.

Properties

IUPAC Name

9-(2-ethoxyphenyl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-2-28-13-8-4-3-7-12(13)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)11-6-5-9-21-10-11/h3-10H,2H2,1H3,(H2,20,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTHGORCDMZQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from simple precursors such as amino acids or aldehydes.

    Substitution Reactions: The introduction of the ethoxyphenyl and pyridinyl groups is achieved through substitution reactions. These reactions often involve the use of reagents such as halides or organometallic compounds.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using amines and carboxylic acids or their derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It may serve as a lead compound in the development of new drugs.

    Medicine: Due to its structural similarity to purine bases, it is investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.

    Industry: It can be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Position 2 Modifications

  • Fluorophenyl (CAS 900010-96-0) : Fluorine’s electronegativity increases metabolic stability and membrane permeability, though it may reduce aqueous solubility relative to pyridine .
  • Methyl (CAS 64440-99-9) : A smaller substituent here likely reduces steric hindrance, favoring interactions with compact binding pockets .

Position 9 Modifications

  • 2-Methoxyphenyl (CAS 869069-21-6) : Methoxy’s smaller size may increase conformational flexibility but reduce hydrophobic interactions compared to ethoxy .
  • Phenyl () : The absence of alkoxy groups here simplifies the structure but may limit solubility and target engagement .

Core Modifications

All analogs retain the 8-oxo-7H-purine-6-carboxamide backbone, critical for maintaining hydrogen-bonding capacity. However, substitutions at positions 2 and 9 directly influence:

  • Solubility : Pyridin-3-yl and hydroxyl groups (CAS 1022155-73-2) enhance polarity, whereas fluorophenyl and methyl groups favor lipid membranes .
  • Synthetic Accessibility : highlights S-alkylation as a key step for purine derivatives, suggesting that bulkier substituents (e.g., dimethoxyphenyl) may require optimized reaction conditions .

Biological Activity

The compound 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N6O5C_{20}H_{16}N_{6}O_{5} with a molecular weight of 420.4 g/mol. Its structure features a purine core substituted with an ethoxyphenyl group and a pyridine moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC20H16N6O5C_{20}H_{16}N_{6}O_{5}
Molecular Weight420.4 g/mol
CAS Number899970-99-1

Research indicates that compounds similar to This compound exhibit several biological activities:

  • Inhibition of Xanthine Oxidase (XOD) : This enzyme plays a pivotal role in uric acid production. Inhibition of XOD can lead to reduced levels of uric acid, which is beneficial in conditions like gout and hyperuricemia .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α .
  • Antioxidant Activity : Similar purine derivatives have shown the ability to scavenge free radicals, thus providing protective effects against oxidative stress .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and their implications:

Case Study 1: Inhibition of XOD

A study demonstrated that certain flavonoids could effectively inhibit XOD activity in vitro, leading to decreased uric acid levels in animal models. This suggests that This compound may exhibit similar properties .

Case Study 2: Anti-inflammatory Effects

In experiments involving macrophages stimulated with monosodium urate (MSU) crystals, the compound showed promise in reducing IL-1β production through modulation of the NLRP3 inflammasome pathway. This highlights its potential use in treating gouty arthritis and related inflammatory conditions .

Comparative Biological Activity

To provide a clearer understanding of the compound's efficacy, we can compare it with other known compounds exhibiting similar activities.

Compound NameXOD InhibitionAnti-inflammatory ActivityAntioxidant Activity
9-(2-Ethoxyphenyl)...ModerateSignificantHigh
QuercetinHighModerateHigh
ResveratrolModerateHighVery High

Q & A

Q. What are the established synthetic routes for 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide, and what key parameters influence yield?

The synthesis typically involves multi-step reactions, including:

  • Core Purine Formation : Condensation of pyridin-3-yl-amine derivatives with carbonyl precursors under acidic conditions to construct the purine core .
  • Substituent Introduction : Nucleophilic aromatic substitution or Suzuki coupling to attach the 2-ethoxyphenyl group. Ethoxy groups require anhydrous conditions to prevent hydrolysis, with catalysts like Pd(PPh₃)₄ improving coupling efficiency .
  • Carboxamide Functionalization : Amidation at the 6-position using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF or THF .

Q. Critical Parameters :

  • Temperature : Pyridine ring formation often requires reflux (110–120°C) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling but may increase side reactions if not rigorously dried .
  • Catalysts : Pd-based catalysts for aryl coupling (yield: 60–75%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃; pyridinyl protons at δ 8.0–9.0 ppm) .
  • X-ray Crystallography : Resolves stereochemistry of the dihydro-purine core; bond angles (~120° for sp² carbons) and torsion angles (e.g., 15–25° between purine and ethoxyphenyl planes) .
  • LC-MS : Validates purity (>95%) and molecular weight (theoretical: 393.37 g/mol; observed: [M+H]+ at 394.4) .

Data Interpretation : Cross-referencing NMR splitting patterns with computational models (DFT) resolves ambiguities in regiochemistry .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial Screening :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) or inflammatory targets (COX-2) using fluorescence-based assays (IC₅₀ values typically <10 µM for active purine derivatives) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀. Compare with normal cells (e.g., HEK293) for selectivity .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO. Ethoxyphenyl groups reduce aqueous solubility (<50 µg/mL), necessitating formulation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amidation step?

Methodological Adjustments :

  • Activating Agents : Replace EDC with DCC for sterically hindered amines; add DMAP to accelerate acylation .
  • Solvent Screening : Test dichloromethane (DCM) for better carbodiimide stability, though may require longer reaction times (24–48 hrs) .
  • In Situ Monitoring : Use TLC (eluent: 5% MeOH in CHCl₃) to track reaction progress and minimize over-oxidation of intermediates .

Case Study : Switching from HOBt to HOAt increased yields from 55% to 78% in analogous purine carboxamides .

Q. What strategies resolve contradictory data in enzyme inhibition studies across different research groups?

Root Causes :

  • Assay Variability : Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC₅₀ values. Standardize using the ADP-Glo™ Kinase Assay .
  • Compound Purity : LC-MS-triggered impurities (e.g., de-ethoxy byproducts) can falsely elevate activity. Repurify via prep-HPLC (C18 column, 70% MeOH) .
  • Structural Analogues : Pyridinyl vs. furanyl substituents (e.g., vs. 5) drastically alter target selectivity. Perform molecular docking (AutoDock Vina) to predict binding modes .

Validation : Cross-test with recombinant enzymes (e.g., COX-2 from Cayman Chemical) and orthogonal assays (SPR for binding affinity) .

Q. How do computational methods enhance mechanistic understanding of its biological activity?

Approaches :

  • Molecular Dynamics (MD) : Simulate binding to EGFR (PDB: 1M17) over 100 ns; identify key interactions (e.g., hydrogen bonds with Thr790) .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀. Ethoxy groups (σ = 0.45) improve membrane permeability but reduce polarity .
  • ADMET Prediction : SwissADME predicts moderate BBB penetration (BOILED-Egg model: WLOGP = 2.1) and CYP3A4 metabolism .

Case Study : MD simulations revealed that 2-ethoxyphenyl rotation reduced off-target binding to hERG channels by 40% .

Q. What experimental designs mitigate instability issues during long-term storage?

Stabilization Strategies :

  • Lyophilization : Store as lyophilized powder under argon at -20°C; reconstitute in DMSO for assays .
  • Light Sensitivity : Use amber vials to prevent photo-oxidation of the pyridinyl group (UV-Vis absorbance at 320 nm) .
  • Degradation Analysis : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring; identify major degradants (e.g., 8-oxo to 8-hydroxy conversion) .

Q. How do structural modifications impact pharmacokinetic properties, and what are the trade-offs?

Modification Pathways :

  • Ethoxy to Methoxy : Increases solubility (logP from 2.8 to 2.3) but reduces half-life (CYP2D6 metabolism) .
  • Pyridinyl to Fluorophenyl : Enhances target affinity (ΔG = -2.1 kcal/mol) but elevates hepatotoxicity risk (in vitro ALT release >50%) .
  • Carboxamide to Ester : Improves oral bioavailability (F = 65% vs. 22%) but requires esterase-mediated activation .

Balanced Design : Introduce PEGylated prodrugs to enhance solubility while retaining target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.